Oleuropeic acid

Übersicht

Beschreibung

Oleuropeic acid is a natural product found in Abies chensiensis, Olea europaea, and Eucalyptus cypellocarpa . It is a polyphenol with antioxidant, anti-inflammatory, and antibacterial biological activities . It is a colorless crystal at room temperature, has a bitter taste, is not easily soluble in water, but can dissolve in organic solvents .

Synthesis Analysis

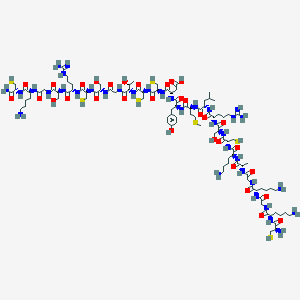

Oleuropeic acid can be isolated by alkaline hydrolysis of oleuropein with subsequent fractionation of the hydrolysate from different solvents . The method of preparing oleuropeic acid is usually extracted from olive leaves. First, the olive leaves are dried, and then extracted with an organic solvent (such as ether). The extract is filtered and concentrated, and then high-purity oleuropeic acid can be separated by methods such as freeze crystallization or column chromatography .Molecular Structure Analysis

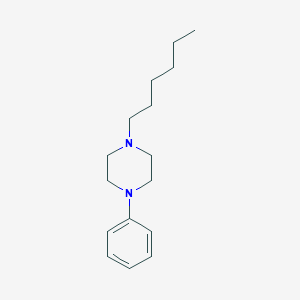

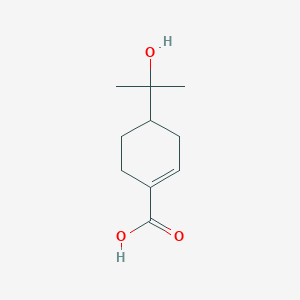

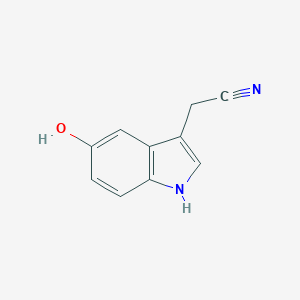

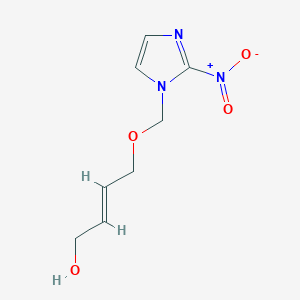

The molecular formula of Oleuropeic acid is C10H16O3 . The IUPAC name is (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid .Chemical Reactions Analysis

Oleuropeic acid could be isolated by alkaline hydrolysis of oleuropein with subsequent fractionation of the hydrolysate from different solvents .Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Oleuropeic acid has been associated with cardiovascular benefits . Studies suggest that it can help reduce the risk of coronary heart disease and lower blood pressure. Its antioxidant properties contribute to the prevention of LDL cholesterol oxidation, which is a key factor in the development of atherosclerosis .

Antioxidant Activity

As a potent antioxidant, oleuropeic acid helps protect the body from oxidative stress, which can lead to chronic diseases such as cancer and type 2 diabetes. It scavenges free radicals and has been shown to have a higher antioxidant capacity than vitamin E .

Anti-Inflammatory Effects

Research indicates that oleuropeic acid exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory enzymes, which makes it a potential therapeutic agent for treating inflammatory diseases like arthritis .

Antimicrobial Properties

Oleuropeic acid has demonstrated antimicrobial activity against a range of microorganisms. It has been found to be effective against bacteria, viruses, and fungi, including strains that are resistant to conventional antibiotics. This makes it a promising candidate for the development of new antimicrobial drugs .

Neuroprotective Potential

There is growing evidence that oleuropeic acid has neuroprotective effects. It may help prevent neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive function .

Anti-Cancer Activity

Oleuropeic acid has been studied for its potential anti-cancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a subject of interest in cancer research .

Wirkmechanismus

Target of Action

Oleuropeic acid is a natural polyphenol found in the olive tree . It has been found to have several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Mode of Action

The exact mode of action of oleuropeic acid is still under investigation. It is known that oleuropeic acid interacts with its targets to bring about changes at the molecular level . These changes can lead to various downstream effects, such as the reduction of oxidative stress and inflammation, and the inhibition of microbial growth .

Biochemical Pathways

Oleuropeic acid is involved in several biochemical pathways. It is thought to be synthesized via a branching in the mevalonic acid pathway, where terpene synthesis and phenylpropanoid metabolism merge . This leads to the production of other biologically active derivatives, such as hydroxytyrosol . Oleuropeic acid can also be converted to 4R-oleuropeic acid by the fermentation of Alternaria alternata .

Pharmacokinetics

It is known that oleuropeic acid is a relatively stable compound under acidic conditions, but it can decompose under alkaline conditions . More research is needed to fully understand the ADME properties of oleuropeic acid and their impact on its bioavailability.

Result of Action

The result of oleuropeic acid’s action is a range of beneficial health effects. Its antioxidant activity can help to prevent cellular damage caused by free radicals . Its anti-inflammatory activity can help to protect the body from infection and inflammation . Furthermore, its antimicrobial activity can inhibit the growth of certain types of bacteria .

Action Environment

The action of oleuropeic acid can be influenced by various environmental factors. For example, its stability can be affected by the pH of the environment . Additionally, the presence of other compounds, such as other phenolic compounds in olive oil, may also influence the action of oleuropeic acid . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of oleuropeic acid.

Eigenschaften

IUPAC Name |

(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWJELXORKNFO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCC(=CC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198271 | |

| Record name | Oleuropeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleuropeic acid | |

CAS RN |

5027-76-9 | |

| Record name | Oleuropeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)